tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate
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Overview
Description
tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate: is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by its spirocyclic structure, which includes a nonane ring fused with an oxaspiro ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; reaction conditions typically involve acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Substituted carbamate derivatives
Scientific Research Applications
tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the compound and the target .
Comparison with Similar Compounds
- tert-Butyl (7-azaspiro[3.5]nonan-2-yl)carbamate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl (3-oxo-7-oxaspiro[3.5]nonan-1-yl)carbamate
Comparison: tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic regions, making it suitable for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHYBCRJLNPUMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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